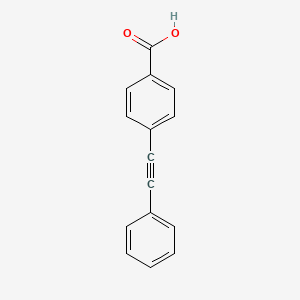

4-(Phenylethynyl)benzoic acid

概述

描述

4-(Phenylethynyl)benzoic acid, also known as PEPA, is a chemical compound characterized by its phenylethynyl group attached to a benzoic acid moiety. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

Cross-Coupling Reactions: One common method involves the cross-coupling of phenylacetylene with a suitable benzoic acid derivative under palladium-catalyzed conditions.

Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized cross-coupling reactions, ensuring high yield and purity.

Types of Reactions:

Oxidation: PEPA can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert PEPA into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the phenylethynyl or benzoic acid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Benzoic acid derivatives, phenolic compounds.

Reduction Products: Alcohols, hydroxylated derivatives.

Substitution Products: Derivatives with different functional groups.

科学研究应用

Plant Growth Regulation

Overview

Recent studies have identified PEBA as a potent plant growth regulator with significant implications for agricultural practices. Its ability to influence plant morphology and growth patterns can lead to enhanced agricultural efficiency.

Key Findings

- Chemical Pruning : PEBA has been shown to effectively suppress lateral branching in tomato plants when applied at concentrations ranging from 10 to 100 μM. In field trials, a foliar spray of 25 μM resulted in altered plant architecture without adversely affecting overall growth or fruit yield .

- Seed Germination Inhibition : The compound inhibits seed germination in various crops, including tomatoes and cereals. Notably, it was effective at low concentrations (0.5 μM) for tomato seeds and at higher concentrations (500 μM and 750 μM) for wheat and rice, significantly reducing pre-harvest sprouting .

- Mechanism of Action : The inhibitory effects on seed germination are associated with the suppression of gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation. This suggests that PEBA modulates key hormonal pathways involved in plant growth .

| Application Area | Concentration Used | Effect Observed |

|---|---|---|

| Lateral Branching | 10-100 μM | Suppressed branching |

| Seed Germination | 0.5 μM | Inhibited germination |

| Pre-Harvest Sprouting | 500-750 μM | Reduced sprouting in wheat/rice |

Photovoltaic Applications

Overview

PEBA is also utilized in the fabrication of organic photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). Its structural properties enhance the performance of these energy conversion systems.

Case Study

- Dye-Sensitized Solar Cells : Research indicates that PEBA derivatives can be used as photosensitizers in DSSCs. The efficiency of solar cells varies systematically with the length of the phenylethynyl linkages, impacting the interfacial electron transfer dynamics . Devices using shorter links demonstrated higher power conversion efficiencies compared to those with longer links.

| Photosensitizer Variant | Power Conversion Efficiency (%) |

|---|---|

| PE1 | 2.5 |

| PE2 | 2.0 |

| PE3 | 0.78 |

| PE4 | 0.25 |

Hormonal Modulation

Overview

4-(Phenylethynyl)benzoic acid has been identified as a reagent in the preparation of GPR54 agonists, which may play a role in modulating testosterone levels in male mammals.

Implications

The potential use of PEBA in hormone modulation suggests applications in reproductive health research and therapies targeting hormonal imbalances . This opens avenues for further exploration into its pharmacological effects.

作用机制

The mechanism by which PEPA exerts its effects depends on its specific application. For example, in organic synthesis, PEPA undergoes cross-coupling reactions facilitated by palladium catalysts. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways.

相似化合物的比较

Phenylacetic Acid: Similar structure but lacks the carboxylic acid group.

Benzoic Acid: Similar carboxylic acid group but lacks the phenylethynyl moiety.

Phthalic Acid: Contains two carboxylic acid groups but different overall structure.

Uniqueness: PEPA's unique combination of phenylethynyl and benzoic acid groups allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of 4-(Phenylethynyl)benzoic acid in various scientific and industrial contexts. Its versatile chemical properties and applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-(Phenylethynyl)benzoic acid, also known as PEBA, is an organic compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article details its biological properties, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.24 g/mol. The compound features a phenylethynyl group attached to a benzoic acid moiety, which contributes to its unique chemical properties and biological activities. The presence of both aromatic and alkyne functional groups enhances its reactivity and potential for medicinal applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit certain cellular pathways associated with inflammation, making it a candidate for further investigation in drug development. The compound's ability to interact with specific proteins involved in inflammatory responses suggests that it could be utilized in therapeutic contexts for conditions characterized by excessive inflammation.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through the modulation of various signaling pathways. Further research is required to fully elucidate these mechanisms and confirm its efficacy against specific cancer types.

Plant Growth Regulation

In agricultural research, 4-(2-Phenylethynyl)benzoic acid has been identified as a potent plant growth regulator . Studies have demonstrated its ability to suppress seed germination and lateral branching in tomato plants at low concentrations (as low as 0.5 μM). This effect is linked to the modulation of plant hormones and gene expression related to secondary metabolism . Such properties suggest potential applications in sustainable agriculture practices, particularly in chemical pruning.

Synthesis Methods

Several methods exist for synthesizing this compound. A common approach involves coupling reactions that utilize readily available precursors such as phenylacetylene and benzoic acid derivatives. These methods allow for the efficient production of PEBA while maintaining high yields and purity.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other compounds with similar functionalities. Below is a comparison table highlighting some structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-4-(phenylethynyl)benzoic acid | Contains a fluorine substituent; potential altered activity | |

| 4-(Benzyl)benzoic acid | Lacks alkyne functionality; simpler structure | |

| 4-(Ethynyl)benzoic acid | Similar alkyne group; lacks phenyl substitution |

The combination of the phenylethynyl group with the benzoic acid framework in PEBA offers distinct reactivity profiles compared to these similar compounds, enhancing its potential as a bioactive molecule.

Case Studies and Research Findings

Recent studies have focused on the effects of PEBA on various biological systems:

- Tomato Seed Germination : At concentrations as low as 0.5 μM, PEBA significantly inhibited tomato seed germination by suppressing gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation .

- Lateral Bud Suppression : Foliar applications of PEBA (25 μM) effectively altered tomato plant architecture without adversely affecting overall growth or fruit yield, demonstrating its utility in agricultural applications .

- Toxicity Analysis : Acute toxicity assessments using silkworms indicated that PEBA poses a low risk of toxicity, further supporting its potential as a safe agricultural chemical .

属性

IUPAC Name |

4-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUGPOTBGMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401793 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-23-5 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。